Superior Synthetic Yield in 5'-Alkylation Using Gilman Reagents Compared to Ribonucleoside Tosylates
In a direct comparative study, 5'-O-tosyl derivatives of 2'-deoxyuridine (including 2'-deoxy-5'-O-p-toluenesulfonyluridine) exhibited higher yields of 5'-alkylated products when treated with Gilman reagents (R₂CuLi) compared to the corresponding 2',3'-O-isopropylidene-protected 5'-O-tosyluridine derivatives [1]. The deoxy series consistently outperformed the ribo series, attributed to the absence of a 3'-hydroxyl group that can participate in side reactions or form stable cyclic intermediates [1].
| Evidence Dimension | Reaction yield for 5'-alkylation with Gilman reagents |
|---|---|
| Target Compound Data | Higher yields (exact percentage not specified in abstract, but described as 'higher' than comparator) |
| Comparator Or Baseline | 2',3'-O-isopropylidene-5'-O-tosyluridine derivatives |
| Quantified Difference | Qualitatively superior yield; deoxy series described as 'higher yields' compared to 'moderate yields' for ribo series |
| Conditions | Reaction with Gilman reagents (R₂CuLi) in an aprotic solvent; comparison across a series of uracil nucleosides |
Why This Matters
This yield advantage directly translates to improved synthetic efficiency and reduced material costs for laboratories preparing 5'-alkylated nucleoside analogs.
- [1] Hayakawa, H.; Ashizawa, H.; Tanaka, H.; Miyasaka, T. Introduction of an alkyl group into the sugar portion of uracilnucleosides by the use of Gilman reagents. Chemical and Pharmaceutical Bulletin 1990, 38, 355-360. View Source
